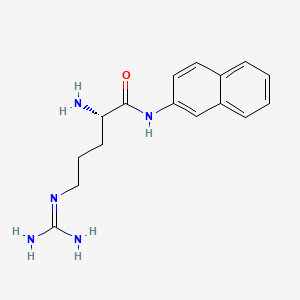
Arginine beta-naphthylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arginine beta-naphthylamide is a synthetic compound known for its role as an efflux pump inhibitor. It is particularly significant in the field of microbiology and pharmacology due to its ability to permeabilize bacterial membranes and enhance the efficacy of antibiotics against multidrug-resistant bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of arginine beta-naphthylamide typically involves the coupling of arginine with beta-naphthylamine. This process can be achieved through peptide bond formation using coupling agents such as carbodiimides. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as chromatography are employed to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: Arginine beta-naphthylamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Substitution reactions can introduce different functional groups, enhancing or diminishing its biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups, potentially enhancing the compound’s activity .
Applications De Recherche Scientifique
Arginine beta-naphthylamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: The compound is employed in studies involving bacterial efflux pumps, helping to understand and combat antibiotic resistance.
Medicine: this compound is investigated for its potential to enhance the efficacy of antibiotics against multidrug-resistant bacteria.
Industry: It is used in the development of new antimicrobial agents and in the formulation of products requiring enhanced bacterial permeability
Mécanisme D'action
Arginine beta-naphthylamide exerts its effects by inhibiting bacterial efflux pumps, which are responsible for expelling antibiotics out of bacterial cells. By inhibiting these pumps, the compound increases the intracellular concentration of antibiotics, thereby enhancing their efficacy. The molecular targets include various efflux pump proteins, and the pathways involved are primarily related to membrane permeability and antibiotic uptake .
Comparaison Avec Des Composés Similaires
Phenylalanine-arginine beta-naphthylamide: Another well-studied efflux pump inhibitor with similar properties.
Naphthylamide derivatives: Various derivatives with modifications to the naphthylamide structure, each with unique properties and applications
Uniqueness: Arginine beta-naphthylamide is unique due to its specific structure, which allows it to effectively permeabilize bacterial membranes and inhibit efflux pumps. This makes it particularly valuable in combating multidrug-resistant bacteria, a property that distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
7182-70-9 |
|---|---|
Formule moléculaire |
C16H21N5O |
Poids moléculaire |
299.37 g/mol |
Nom IUPAC |
(2S)-2-amino-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide |
InChI |
InChI=1S/C16H21N5O/c17-14(6-3-9-20-16(18)19)15(22)21-13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10,14H,3,6,9,17H2,(H,21,22)(H4,18,19,20)/t14-/m0/s1 |
Clé InChI |
DICSXQHGGOAUNU-AWEZNQCLSA-N |
SMILES isomérique |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN=C(N)N)N |
Numéros CAS associés |
18905-73-2 (hydrochloride) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[3-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]phenyl]-](/img/structure/B13808357.png)
![[2-[(8R,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13808361.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methoxyphenyl)-](/img/structure/B13808368.png)
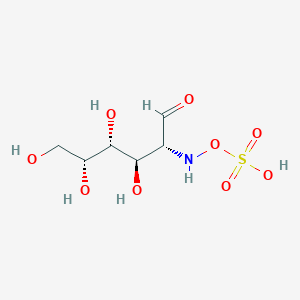
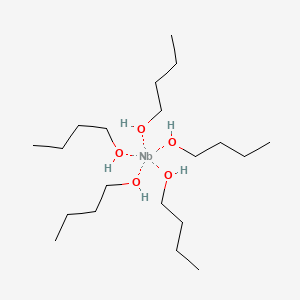
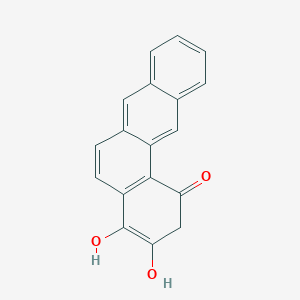
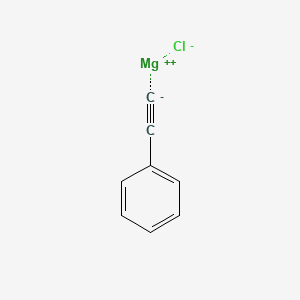
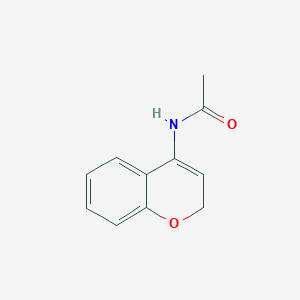
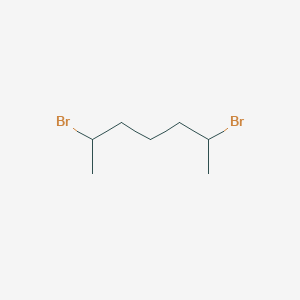
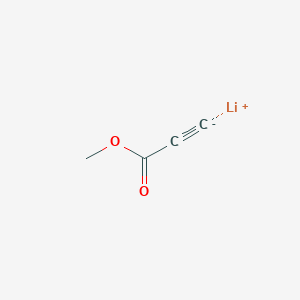
![N,N'-Bis[2',4'-dimethoxy(1,1'-biphenyl)-4-yl]urea](/img/structure/B13808414.png)
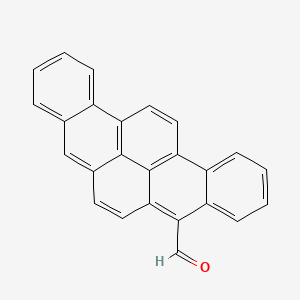
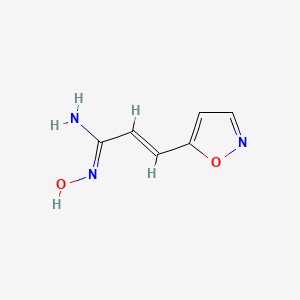
![Bis[2-(2-ethylbutoxy)ethyl] adipate](/img/structure/B13808427.png)
